N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzenesulfonamide
Description
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzenesulfonamide: is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a benzenesulfonamide group attached to the benzoxazole ring
Properties
Molecular Formula |
C13H14N2O3S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H14N2O3S/c16-19(17,10-6-2-1-3-7-10)15-13-11-8-4-5-9-12(11)14-18-13/h1-3,6-7,15H,4-5,8-9H2 |
InChI Key |
NFXNXRHXZPSOHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzenesulfonamide typically involves the reaction of 4,5,6,7-tetrahydro-2,1-benzoxazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiolates.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzenesulfonamide is used as a building block in the synthesis of more complex organic molecules. It is also used as a ligand in coordination chemistry.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is a viable strategy.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparison with Similar Compounds
- 4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol
- (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride
- 2-[(5-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Uniqueness: N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzenesulfonamide is unique due to its specific combination of a benzoxazole ring and a benzenesulfonamide group. This unique structure imparts distinct chemical properties and biological activities that are not observed in other similar compounds. For example, the presence of the sulfonamide group enhances its ability to interact with enzymes, making it a more potent inhibitor compared to other benzoxazole derivatives.
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